N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13461352
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]-N-methylacetamide |
| Standard InChI | InChI=1S/C11H22N2O2/c1-10(15)12(2)8-11-4-3-5-13(9-11)6-7-14/h11,14H,3-9H2,1-2H3 |
| Standard InChI Key | LEEHIHWNHMUPOB-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)CC1CCCN(C1)CCO |
| Canonical SMILES | CC(=O)N(C)CC1CCCN(C1)CCO |
Introduction
N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is a complex organic compound belonging to the class of piperidine derivatives. It features a piperidine ring substituted with a hydroxyethyl group and an N-methylacetamide moiety, contributing to its unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential applications in the development of therapeutic agents.
Synthesis and Preparation Methods
The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide typically involves the reaction of piperidine derivatives with N-methylacetamide or acetic anhydride under controlled conditions. Industrial production often employs large-scale synthesis using continuous flow reactors to ensure high purity and yield.
Synthetic Routes
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Reaction Conditions: The reaction is usually carried out under reflux conditions with solvents like ethanol or methanol.
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Reagents: N-methylacetamide and 1-(2-hydroxyethyl)piperidine are common starting materials.
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Catalysts: Suitable catalysts may be used to enhance reaction efficiency.
Chemical Reactions and Interactions
N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide can undergo various chemical reactions:
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Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
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Substitution: The nitrogen atom can participate in nucleophilic substitution reactions with reagents like alkyl halides and acyl chlorides.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Ketone or Aldehyde |
| Reduction | NaBH4, LiAlH4 | Hydroxyl Group |
| Substitution | Alkyl Halides, Acyl Chlorides | Various Functional Groups |
Biological Activities and Applications
This compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules. Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Applications
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Chemistry: Intermediate in organic synthesis.
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Biology: Potential antimicrobial and antiviral properties.
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Medicine: Potential therapeutic applications.
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Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action involves interaction with specific biological targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring interacts with receptors and enzymes. This dual functionality allows the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide is distinct due to the presence of both the hydroxyethyl group and the N-methylacetamide group attached to the piperidine ring. This combination imparts unique chemical and biological properties compared to similar compounds like N-(2-Hydroxyethyl)piperidine and N-Methylpiperidine.
| Compound | Structure | Properties |
|---|---|---|
| N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamide | Hydroxyethyl and N-methylacetamide groups on piperidine ring | Unique chemical and biological properties |
| N-(2-Hydroxyethyl)piperidine | Lacks N-methylacetamide group | Different reactivity and biological activity |
| N-Methylpiperidine | Lacks hydroxyethyl group | Limited functional groups for interaction |
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